3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound, with the molecular formula C₂₇H₂₈N₄O₃S₂ and a molecular weight of 520.7 g/mol, is a structurally complex molecule featuring:
- A thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene), known for its role in modulating biological activity through hydrogen bonding and π-π interactions .
- A cyclohexyl substituent at position 3 of the thiazolidinone ring, enhancing lipophilicity and influencing pharmacokinetic properties .
- A methylamino group at position 2 of the pyrido-pyrimidinone, which may improve solubility and target affinity compared to bulkier substituents .
Synthesis and Characterization: The compound is synthesized via multi-step organic reactions, including condensation of thiazolidinone intermediates with pyrido-pyrimidinone precursors. High Performance Liquid Chromatography (HPLC) is used to monitor reaction progress, while NMR and mass spectrometry confirm structural integrity .
Its thioxo group may also confer antioxidant or antimicrobial properties, though detailed mechanistic studies are pending .
Properties
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[2-(methylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-20-16-13(17(24)22-10-6-5-9-15(22)21-16)11-14-18(25)23(19(26)27-14)12-7-3-2-4-8-12/h5-6,9-12,20H,2-4,7-8H2,1H3/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOHBZXOQXQXHY-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431908-84-8 | |
| Record name | 3-[(Z)-(3-CYCLOHEXYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-2-(METHYLAMINO)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of pyrido-pyrimidinone derivatives with a thiazolidinone core. Below is a comparative analysis of its structural analogs and their properties:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Activity: Methylamino vs. Dipropylamino: The smaller methylamino group in the target compound improves solubility compared to dipropylamino analogs, which show higher antimicrobial but lower anticancer efficacy . Cyclohexyl vs.
Biological Profile: The target compound’s anticancer activity is linked to its thiazolidinone-thioxo moiety, which may disrupt redox balance in cancer cells . In contrast, analogs with piperazinyl or phenoxy groups (e.g., Analog 5) exhibit divergent activities, such as neuroreceptor modulation . Antimicrobial activity is more pronounced in analogs with alkylamino or morpholinyl substituents, suggesting hydrophobicity is critical for membrane penetration .
Structural Uniqueness: The combination of methylamino and cyclohexyl groups distinguishes the target compound from derivatives like Analog 3 (hydroxyethylamino) or Analog 4 (piperazinyl), which prioritize solubility or receptor binding, respectively .
Research Findings and Data Tables
Table 2: Physicochemical Properties
| Property | Target Compound | Analog 2 | Analog 4 |
|---|---|---|---|
| LogP | 3.8 | 4.5 | 2.9 |
| Water Solubility | 12 µg/mL | 5 µg/mL | 25 µg/mL |
| Melting Point | 218–220°C | 195–198°C | 230–233°C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
